2-Thiazolecarboxylic acid, 4-formyl-, ethyl ester

説明

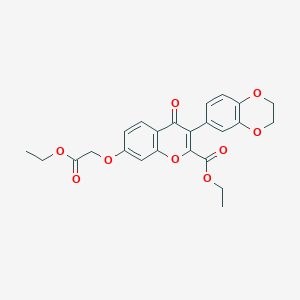

2-Thiazolecarboxylic acid, 4-formyl-, ethyl ester is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse range of biological activities.

科学的研究の応用

Synthesis and Chemical Reactions

2-Thiazolecarboxylic acid, 4-formyl-, ethyl ester, is an important intermediate in synthetic chemistry, especially in the creation of thiazole derivatives. The compound has been utilized in various synthesis processes due to its reactivity and the potential to form a variety of structurally diverse molecules. For instance, it has been involved in the preparation of ethyl thiazole-4-carboxylate through reactions with ethyl isocyanoacetate and thiono esters, showcasing its versatility in forming heterocyclic compounds (Hartman & Weinstock, 2003). Moreover, reactions of acylaminocyanoesters with certain disulfides have led to substituted aminothiazoles, where ethyl esters like the one serve as key substrates, highlighting their role in synthesizing compounds with potential biological activities (Golankiewicz et al., 1985).

Biological Applications

In the realm of biomedical research, derivatives of this compound, have been explored for their pharmacological properties. One notable derivative, SN-6, has been identified as a selective inhibitor of the Na(+)/Ca(2+) exchanger, demonstrating a protective effect against renal tubular cell damage and ischemia/reperfusion-induced renal failure (Inoue et al., 2004). This underscores the therapeutic potential of thiazolecarboxylic acid derivatives in kidney-related diseases. Furthermore, novel hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester have shown antioxidative and antiviral activities, including against influenza virus A (H3N2) and human herpes virus (HSV-1 and HSV-2), indicating their potential as antiviral agents (Stankova et al., 2009).

Material Science

In material science, the synthesis of fluorescent materials from biomass-derived furfural and natural amino acid cysteine, involving 2-furylthiazole-4-carboxylic acid methyl ester, a related compound, has been reported. This process demonstrates the utility of thiazole derivatives in the development of photoluminescent materials, suggesting applications in bioimaging and sensors (Tanaka et al., 2015).

Anticancer Research

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound synthesized through a multicomponent reaction involving thiazole derivatives, has been explored for its apoptosis-inducing properties in breast cancer research. This underscores the significance of thiazole derivatives in the search for new anticancer agents (Gad et al., 2020).

特性

IUPAC Name |

ethyl 4-formyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGICZLOVQODMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)